![molecular formula C17H23NO4S B2467498 (3-(methylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1448034-15-8](/img/structure/B2467498.png)
(3-(methylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . It has shown to increase neurite outgrowth and synapse formation in hippocampal neurons in culture, exhibited synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, and improved memory and enhanced attention in several animal models .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .Physical And Chemical Properties Analysis
The compound is a white to beige powder that is soluble in DMSO . Its empirical formula is C20H25N7O2, and it has a molecular weight of 395.46 .Scientific Research Applications
- Researchers have investigated bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .
Medicinal Chemistry and Drug Discovery
Boronic Acid Derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-23(20,21)15-7-10-18(13-15)16(19)17(8-11-22-12-9-17)14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPVTORSFFWNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(methylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone |
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